Propanamide, N-(1,4,5,6,7,8-hexahydro-4-phenyl-2-thioxo(1)benzothieno(2,3-d)pyrimidin-3(2H)-yl)-
Description
Propanamide, N-(1,4,5,6,7,8-hexahydro-4-phenyl-2-thioxo(1)benzothieno(2,3-d)pyrimidin-3(2H)-yl)-, is a structurally complex molecule featuring a benzothieno[2,3-d]pyrimidine core. This bicyclic system is fused with a thiophene ring and a pyrimidine moiety, creating a rigid scaffold. Key structural features include:
- A hexahydro (partially saturated) benzothienopyrimidine system, enhancing conformational stability.
- A 2-thioxo group, which replaces the traditional 2-oxo group in pyrimidine derivatives, altering electronic properties and hydrogen-bonding capabilities.
This compound belongs to a broader class of benzothienopyrimidine derivatives, which are studied for diverse pharmacological activities, including anti-inflammatory, anti-proliferative, and enzyme inhibitory effects .
Properties
CAS No. |
135718-58-0 |
|---|---|
Molecular Formula |
C19H21N3OS2 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide |
InChI |
InChI=1S/C19H21N3OS2/c1-2-15(23)21-22-17(12-8-4-3-5-9-12)16-13-10-6-7-11-14(13)25-18(16)20-19(22)24/h3-5,8-9,17H,2,6-7,10-11H2,1H3,(H,20,24)(H,21,23) |
InChI Key |
SESCVQOHBQDMTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NN1C(C2=C(NC1=S)SC3=C2CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
Propanamide, N-(1,4,5,6,7,8-hexahydro-4-phenyl-2-thioxo(1)benzothieno(2,3-d)pyrimidin-3(2H)-yl)- (CAS Number: 135718-58-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothieno-pyrimidine core with multiple functional groups. Its molecular formula is C18H22N2OS, and it has a molecular weight of approximately 306.44 g/mol. The presence of sulfur in the thioxo group and the nitrogen atoms in the pyrimidine ring are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2OS |
| Molecular Weight | 306.44 g/mol |
| CAS Number | 135718-58-0 |
| Density | Not available |
| Melting Point | Not available |
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including anti-inflammatory, analgesic, and antitumor effects. The specific biological activities of Propanamide N-(1,4,5,6,7,8-hexahydro-4-phenyl-2-thioxo(1)benzothieno(2,3-d)pyrimidin-3(2H)-yl)- have been investigated in various studies.
Anti-inflammatory Activity
One of the notable activities attributed to this compound is its potential anti-inflammatory effect. Studies have shown that similar compounds can inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids that contributes to inflammation. Inhibiting sEH activity has been linked to reduced levels of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and cytokines like TNF-α and IL-6 .
Antitumor Activity
There is emerging evidence suggesting that derivatives of benzothieno-pyrimidine compounds may possess antitumor properties. For instance, compounds with similar structures have been found to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo models . The mechanism often involves the disruption of DNA function in rapidly dividing cells.
Case Studies and Research Findings
Several studies have specifically examined the biological effects of related compounds or analogs:
- Study on Anti-inflammatory Effects :
- Antitumor Screening :
-
Mechanistic Studies :
- Objective : To understand the mechanism behind the biological activities.
- Approach : Western blot analysis was used to measure changes in protein expression related to cell cycle regulation and apoptosis.
- : Induction of apoptosis was confirmed through increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Comparison with Similar Compounds
Core Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
